

Crystal Structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: (4,6-Dimethoxypyrimidin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of several commercial herbicides. The information presented herein is intended to support research and development efforts in agrochemicals and medicinal chemistry by providing detailed structural and methodological data.

Introduction

4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula $C_7H_{10}N_2O_4S$.^{[1][2][3]} It serves as a crucial building block for the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim.^[4] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.^[4] The structural characteristics of the 4,6-dimethoxypyrimidin-2-yl moiety are known to impart high biological activity.^[5]

The crystal structure of the title compound reveals two independent molecules (A and B) in the asymmetric unit, which primarily differ in the orientation of the methylsulfonyl group.^[5] This guide summarizes the crystallographic data and the experimental procedures used for its determination.

Experimental Protocols

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

The synthesis of the title compound was achieved through the oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine.^[5]

Procedure:

- Periodic acid (2.63 mmol, 600 mg) was dissolved in acetonitrile (6 ml) by stirring at room temperature for 1 hour.^[5]
- To this solution, chromium trioxide (0.125 mmol, 12.5 mg) was added, and the mixture was stirred for 5 minutes to yield a clear orange solution.^[5]
- A 1.7 ml aliquot of the resulting $\text{H}_5\text{IO}_6/\text{CrO}_3$ solution was added to a solution of 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.^[5]
- The reaction mixture was stirred at room temperature for 30 minutes.^[5]
- The reaction was quenched with a saturated sodium sulphite solution and then loaded onto a silica column.^[5]
- The product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, was obtained by eluting the column with acetone.^[5]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a dichloromethane solution. The reported yield was 87% with a melting point of 402–405 K.^[5]

X-ray Data Collection and Structure Refinement

Crystal data were collected using a Bruker APEXII DUO CCD area-detector diffractometer.^[5] The structure was solved and refined using the SHELXTL software package.^[5] Hydrogen atoms were positioned geometrically and refined using a riding model.^[5]

Crystallographic Data

The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine has been determined at 296 K. The compound crystallizes in the triclinic space group P-1.[5]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₇ H ₁₀ N ₂ O ₄ S
Formula Weight	218.23
Temperature	296 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	8.349 (2) Å
b	11.067 (3) Å
c	11.438 (3) Å
α	108.457 (8)°
β	92.774 (8)°
γ	98.504 (8)°
Volume	986.4 (4) Å ³
Z	4
Density (calculated)	1.468 Mg/m ³
Absorption Coefficient	0.32 mm ⁻¹
F(000)	456
Crystal Size	0.38 × 0.30 × 0.08 mm
Data Collection	
Theta range for data collection	2.05 to 32.50°
Reflections collected	29277
Independent reflections	7063 [R(int) = 0.042]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	7063 / 0 / 259
Goodness-of-fit on F ²	1.08
Final R indices [$I > 2\sigma(I)$]	R1 = 0.044, wR2 = 0.156
R indices (all data)	R1 = 0.076, wR2 = 0.179
Largest diff. peak and hole	0.50 and -0.50 e.Å ⁻³
Source: Fun, H.-K., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o1913.[5]	

Molecular and Crystal Structure Insights

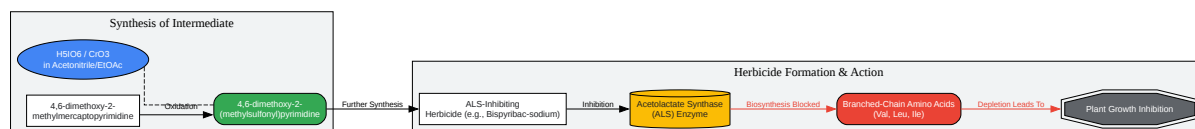
The asymmetric unit of the title compound contains two independent molecules, designated as A and B.[5] The primary conformational difference between them lies in the torsion angle of the methylsulfonyl group relative to the pyrimidine ring.[5]

- Molecule A: C—S—C—N torsion angle = 157.98 (13)°[5]
- Molecule B: C—S—C—N torsion angle = 6.09 (18)°[5]

In the crystal packing, molecules of type A form chains along the a-axis through intermolecular C—H···O hydrogen bonds.[5] These chains are further linked to the B-type molecules via additional C—H···O hydrogen bonds, creating a stable three-dimensional network.[5]

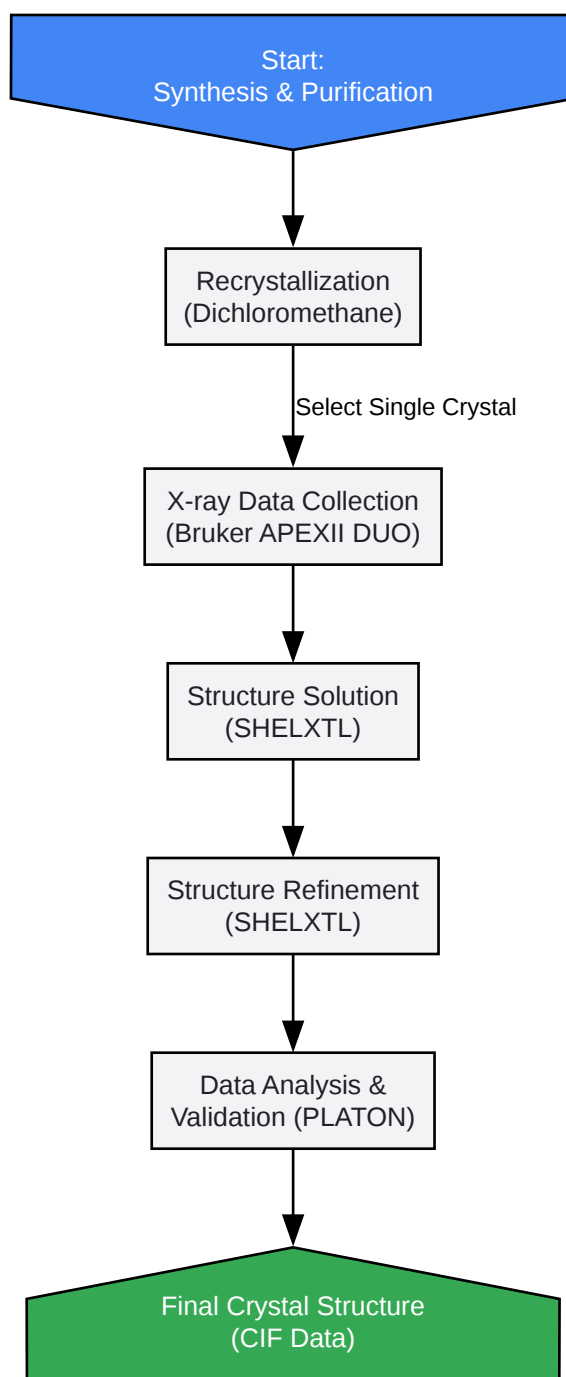
Logical and Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and its subsequent role in the formation of ALS-inhibiting herbicides.



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Synthetic pathway and mechanism of action overview.



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Workflow for crystal structure determination.

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